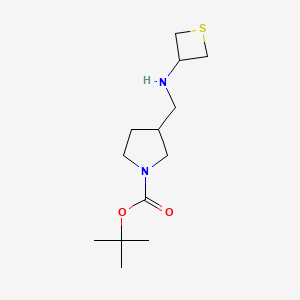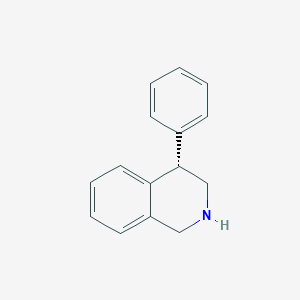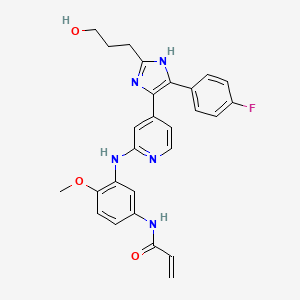
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is a compound that features a thietan-3-amine core with a 4-methylthiophen-3-ylmethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine typically involves the reaction of 4-methylthiophen-3-ylmethyl halide with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides, which can then be substituted by nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s unique structure allows it to interact with multiple pathways, potentially leading to a range of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: The core structure without the 4-methylthiophen-3-ylmethyl substituent.
4-Methylthiophen-3-ylmethylamine: Lacks the thietan ring but contains the 4-methylthiophen-3-ylmethyl group.
Thietane derivatives: Compounds with similar thietane rings but different substituents.
Uniqueness
N-((4-Methylthiophen-3-yl)methyl)thietan-3-amine is unique due to the combination of the thietan ring and the 4-methylthiophen-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H13NS2 |
|---|---|
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
N-[(4-methylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H13NS2/c1-7-3-11-4-8(7)2-10-9-5-12-6-9/h3-4,9-10H,2,5-6H2,1H3 |
Clé InChI |
TVUDSYCCBMVWDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1CNC2CSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)









![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)

